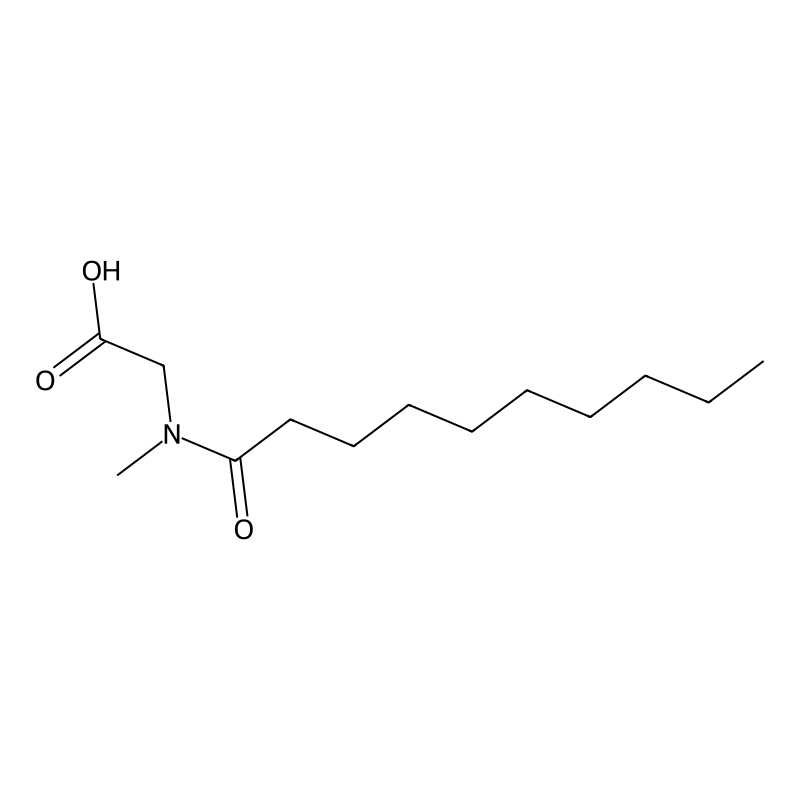

Caproyl sarcosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Surfactant Properties:

Caproyl sarcosine, particularly in its sodium salt form (sodium caproyl sarcosinate), exhibits amphiphilic properties, meaning it has both water-loving (hydrophilic) and water-repelling (hydrophobic) regions in its molecule. This makes it a surfactant, a type of molecule that can lower the surface tension of liquids and aid in the formation of emulsions and micelles. Surfactants are widely used in various scientific research applications, including:

- Protein Solubilization: Caproyl sarcosine can help solubilize (dissolve) hydrophobic proteins, which are often difficult to work with in aqueous solutions. This allows researchers to study protein structure, function, and interactions. Source: Journal of Chromatography A, doi:10.1016/j.chroma.2003.10.014

- Membrane Protein Research: Caproyl sarcosine can be used to isolate and purify membrane proteins, which are essential components of cell membranes. These proteins play a crucial role in various cellular processes, and studying them is vital for understanding cell biology and disease mechanisms. Source: Biochemical Journal, doi:10.1042/bj3200791

- Nanoparticle Synthesis: Caproyl sarcosine can be used as a stabilizing agent in the synthesis of nanoparticles. Nanoparticles have unique properties that make them useful in various fields, including drug delivery, imaging, and catalysis. Source: International Journal of Pharmaceutics, doi:10.1016/j.ijpharm.2007.07.006:

Antibacterial Activity:

Some studies suggest that caproyl sarcosine may possess antibacterial properties. The exact mechanism of action is not fully understood, but it is believed to involve disruption of the bacterial cell membrane. More research is needed to confirm these findings and explore the potential applications of caproyl sarcosine as an antimicrobial agent. Source: Journal of Applied Microbiology, doi:10.1111/j.1365-2672.2006.02950.x:

Other Potential Applications:

Caproyl sarcosine is being explored for various other research applications, including:

- Anti-inflammatory effects: Some studies suggest that caproyl sarcosine may have anti-inflammatory properties. However, more research is needed to understand its mechanism of action and potential therapeutic applications. Source: Biological and Pharmaceutical Bulletin, doi:10.1248/bpb.28.1211:

- Cosmetic applications: Due to its surfactant properties, caproyl sarcosine may be used in cosmetic formulations as a cleansing or emulsifying agent. However, more research is needed to determine its safety and efficacy for these purposes.

Caproyl sarcosine is a derivative of sarcosine, an amino acid that serves as an important intermediate in various metabolic processes. Specifically, caproyl sarcosine features a caproic acid moiety (hexanoic acid) attached to the nitrogen of the sarcosine molecule. This compound is recognized for its surfactant properties and potential applications in various industrial and pharmaceutical contexts.

- Oxidation: It can be oxidized by enzymes such as sarcosine oxidase, producing glycine, formaldehyde, and hydrogen peroxide.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Amide Formation: Caproyl sarcosine can participate in amide bond formation with other amines or amino acids.

Caproyl sarcosine exhibits several biological activities:

- Surfactant Properties: It is utilized in formulations as a surfactant due to its ability to reduce surface tension.

- Antimicrobial Activity: Some studies suggest that sarcosine derivatives may have antimicrobial properties, although specific data on caproyl sarcosine is limited.

- Potential Role in Cancer Research: Sarcosine has been investigated as a biomarker for prostate cancer progression, indicating that derivatives like caproyl sarcosine may also play a role in cancer biology .

Caproyl sarcosine can be synthesized through several methods:

- Direct Condensation: The reaction of caproic acid with sarcosine under controlled conditions can yield caproyl sarcosine.

- Strecker Synthesis: Sarcosine itself can be synthesized from chloroacetic acid and methylamine, followed by the addition of caproic acid .

- Enzymatic Methods: Enzymatic pathways may also facilitate the formation of this compound through biocatalysis.

Caproyl sarcosine finds applications in various fields:

- Cosmetics and Personal Care Products: It is used as a surfactant and emulsifying agent in formulations.

- Pharmaceuticals: Its potential therapeutic properties are being explored, particularly in relation to its biological activity.

- Agricultural Uses: As a surfactant, it may be used in agricultural formulations to enhance the efficacy of pesticides.

Caproyl sarcosine shares structural similarities with several other compounds, which can be compared based on their functional groups and applications:

| Compound | Structure | Key Features |

|---|---|---|

| Sarcosine | N-methylglycine | Intermediate in glycine metabolism; sweet taste |

| Dimethylglycine | N,N-dimethylglycine | Involved in methylation processes; potential health benefits |

| Trimethylglycine | Betaine | Osmoprotective properties; involved in methylation |

| Sodium lauroyl sarcosinate | Sodium salt of lauroyl sarcosine | Used as a surfactant; biodegradable |

Uniqueness of Caproyl Sarcosine

Caproyl sarcosine's unique feature lies in its combination of the caproic acid chain and the amino acid structure, which enhances its surfactant properties compared to simpler amino acids or their derivatives. This structural complexity allows for diverse applications not typically found in more basic compounds.

Direct condensation represents the most straightforward approach for synthesizing caproyl sarcosine, employing various methodologies that enable amide bond formation between caproic acid and sarcosine. The Schotten-Baumann reaction serves as the primary method for this transformation, utilizing caproyl chloride as an activated acylating agent [1] [2]. This reaction proceeds through nucleophilic acyl substitution where the nitrogen atom of sarcosine attacks the electrophilic carbonyl carbon of caproyl chloride [3] [4]. The mechanism involves formation of a tetrahedral intermediate followed by elimination of hydrogen chloride, with the base neutralizing the acid byproduct [5] [6].

The classical Schotten-Baumann conditions employ aqueous sodium hydroxide to maintain alkaline conditions at pH 10, facilitating optimal yields of 90-95% [1] [3]. Temperature control between 25-30°C prevents decomposition while ensuring complete conversion [4] [6]. The biphasic nature of this system allows the organic product to remain in the organic phase while the aqueous base neutralizes the hydrochloric acid generated during the reaction [4].

Alternative condensation approaches include direct thermal condensation between caproic acid and sarcosine at elevated temperatures. This method eliminates the need for acid chloride preparation but requires harsh conditions of 170°C for 8-10 hours [2]. The reaction proceeds through formation of a mixed anhydride intermediate, followed by nucleophilic attack by sarcosine to form the desired amide bond [2]. Yields typically range from 75-85% under these conditions.

A more sophisticated approach utilizes alkoxide-catalyzed condensation employing methyl caproate with sodium sarcosinate in the presence of sodium methoxide [7]. This method operates under milder conditions of 120°C for 3.5 hours in methanol, achieving yields of 90-92% [7]. The mechanism involves formation of a single-phase mixture followed by nucleophilic acyl substitution, with methanol elimination driving the reaction forward [7].

Non-aqueous neutralization represents another viable pathway, utilizing anhydrous hydroxide under high-shear mixing conditions at 100-150°C [8]. This approach avoids gel phase formation that commonly occurs in aqueous systems, achieving yields of 80-85% [8]. The process maintains all components in liquid state until final crystallization, facilitating better process control [8].

| Method | Reagents | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Schotten-Baumann Reaction | Caproyl chloride + Sarcosine (pH 10) | Aqueous sodium hydroxide, 25-30°C | 90-95% | High yield, mild conditions | Requires acid chloride preparation |

| Direct Condensation | Caproic acid + Sarcosine (170°C) | 170°C, 8-10 hours | 75-85% | No acid chloride required | High temperature, long reaction time |

| Alkoxide-Catalyzed Condensation | Methyl caproate + Sodium sarcosinate + Sodium methoxide | 120°C, 3.5 hours in methanol | 90-92% | Shorter reaction time, milder conditions | Requires sodium methoxide |

| Non-aqueous Neutralization | Caproic acid + Sarcosine + Anhydrous hydroxide | High shear mixing, 100-150°C | 80-85% | Avoids gel phase formation | Requires anhydrous conditions |

Strecker Synthesis Modifications for N-Acyl Derivatives

The Strecker synthesis provides an alternative route for producing caproyl sarcosine through modifications of the classical amino acid synthesis methodology [9]. The traditional Strecker approach involves formation of an imine intermediate from aldehydes and ammonium chloride, followed by cyanide addition and subsequent hydrolysis [9]. For N-acyl derivatives, this pathway requires adaptation to incorporate the methylated nitrogen characteristic of sarcosine derivatives.

Modified Strecker synthesis for N-acyl derivatives employs methylamine instead of ammonia in the initial condensation step [9]. The reaction begins with aldehyde condensation with methylamine to form N-methyl imine intermediates [9]. Subsequent cyanide addition generates N-methyl aminonitrile compounds, which undergo acid hydrolysis to yield sarcosine derivatives [9]. Final acylation with caproic acid derivatives completes the synthesis, achieving overall yields of 65-75% [9].

The glyoxylic acid method represents a significant advancement in Strecker-type synthesis for sarcosine derivatives [10]. This approach utilizes glyoxylic acid or glyoxylate as the starting carbonyl compound, reacting with methylamine solution to form Schiff base intermediates [10]. The reaction proceeds under alkaline pH conditions to optimize imine formation [10]. Subsequent hydrogenation using palladium on carbon catalyst converts the Schiff base to the corresponding sarcosine derivative with yields of 80-85% [10].

The mechanism involves initial nucleophilic attack of methylamine on the carbonyl carbon of glyoxylic acid, followed by water elimination to form the Schiff base [10]. Hydrogenation conditions employ 5 megapascals hydrogen pressure at room temperature for 8 hours in methanol solvent [10]. The palladium catalyst facilitates reduction of the carbon-nitrogen double bond, generating the saturated amino acid structure [10].

Industrial modifications of the Strecker synthesis incorporate continuous flow processing to enhance efficiency and scalability [10]. These systems utilize stainless steel reaction vessels with controlled temperature and pressure parameters [10]. pH adjustment to alkaline conditions (greater than 7 but less than or equal to 11) optimizes the formation of sarcosinate salts [10]. Final acylation steps introduce the caproyl group through standard amide coupling procedures [10].

| Method | Starting Materials | Intermediate | Conditions | Final Step | Yield |

|---|---|---|---|---|---|

| Classical Strecker | Aldehyde + ammonium chloride + sodium cyanide | Imine/Cyanohydrin | Acid catalyst, water | Acid hydrolysis | 70-80% |

| Modified Strecker for N-Acyl | Aldehyde + Methylamine + sodium cyanide | N-methyl imine/cyanohydrin | Acid catalyst, water/organic solvent | Acid hydrolysis + Acylation | 65-75% |

| Glyoxylic Acid Method | Glyoxylic acid + Methylamine | Schiff base | pH control (alkaline) | Hydrogenation | 80-85% |

| Schiff Base Hydrogenation | Glyoxylic acid/glyoxylate + Methylamine | Schiff base | Catalyst (palladium on carbon), hydrogen, methanol | Hydrogenation + Acylation | 84-85% |

Catalytic Hydrogenation Approaches in Production

Catalytic hydrogenation has emerged as a crucial methodology for caproyl sarcosine synthesis, particularly in routes involving reduction of unsaturated intermediates or carbonyl-containing precursors [10] [11] [12]. Palladium-based catalysts represent the most extensively studied systems for these transformations, offering high selectivity and efficiency under mild reaction conditions [11] [13].

Palladium on carbon catalysts demonstrate exceptional performance in the hydrogenation of Schiff base intermediates derived from glyoxylic acid and methylamine [10]. The reaction employs hydrogen gas at 5 megapascals pressure at room temperature for 8 hours in methanol solvent [10]. This system achieves 80-85% yields while maintaining excellent chemoselectivity for the carbon-nitrogen double bond reduction [10]. The mechanism involves heterogeneous catalysis where hydrogen molecules dissociate on the palladium surface, followed by sequential addition to the imine substrate [10].

Palladium black catalysts have shown remarkable efficiency in multi-gram scale production of N-lauroyl sarcosine, demonstrating the potential for caproyl sarcosine synthesis [11]. These heterogeneous catalysts offer advantages including reusability, decreased process temperature, and significantly reduced co-catalyst loading compared to homogeneous systems [11]. The amidocarbonylation process utilizes palladium black to achieve 95% yields on multi-gram scales [11]. The catalyst system operates through oxidative addition of halide substrates to palladium(0), followed by carbon monoxide insertion and reductive elimination [11].

Ruthenium-based catalysts supported on hypercrosslinked polystyrene have demonstrated high efficiency in fatty acid hydrogenation processes relevant to caproyl sarcosine synthesis [12]. These catalysts achieve 86.5% yield of alcohol products at 90% substrate conversion [12]. The ruthenium catalysts show excellent reusability, maintaining activity for at least 5 multiple reuses [12]. The hypercrosslinked polystyrene support provides high surface area and stability under reaction conditions [12].

Rhodium catalysts have found application in specialized N-acyl amino acid synthesis through oxidative coupling reactions [14]. These systems utilize rhodium complexes with specific phosphite ligands to achieve selective transformations [14]. The catalysts operate under hydrogen atmosphere with specialized ligand systems to control selectivity and prevent side reactions [14]. Yields typically range from 75-85% depending on substrate structure and reaction conditions [14].

Nickel catalysts represent the most economical option for industrial-scale hydrogenation processes, particularly for unsaturated fatty acid reduction [15]. These catalysts operate at elevated temperatures of 140-225°C under hydrogen atmosphere [15]. While yields are moderate at 70-80%, the low cost and availability of nickel make these systems attractive for large-scale production [15]. The process involves heterogeneous catalysis on nickel metal surfaces with hydrogen addition across carbon-carbon double bonds [15].

| Catalyst System | Substrate | Conditions | Solvent | Yield | Notes |

|---|---|---|---|---|---|

| Palladium on carbon | Schiff base (glyoxylic acid + methylamine) | Hydrogen (5 megapascals), room temperature, 8 hours | Methanol | 80-85% | Used in sarcosine synthesis |

| Palladium black | Fatty acid + Sarcosine | Hydrogen, decreased temperature | Dimethylformamide | 95% | Multi-gram scale production |

| Ruthenium/hypercrosslinked polystyrene | Fatty acid + Sarcosine derivatives | Hydrogen, 90% conversion | Specialized solvent systems | 86.5% | Good reusability (5+ cycles) |

| Rhodium-based catalysts | N-acyl derivatives | Hydrogen, specialized ligands | Organic solvents | 75-85% | Requires specific phosphite ligands |

| Nickel catalysts | Unsaturated fatty acids | Hydrogen, 140-225°C | Solvent-free | 70-80% | Industrial scale process |

Solid-Phase Synthesis Methodologies

Solid-phase synthesis methodologies have gained significant attention for caproyl sarcosine production due to their ability to facilitate automated synthesis and high-purity product isolation [16] [17]. These approaches utilize polymer-supported chemistry to enable efficient coupling reactions while simplifying purification procedures through filtration and washing steps [16] [17].

2-Chlorotrityl chloride resin represents one of the most versatile solid supports for caproyl sarcosine synthesis [16]. This resin enables attachment of the first amino acid through the carboxyl group while maintaining side chain protecting groups [16]. The 2-chloro group and triphenylmethyl steric hindrance prevent formation of 2,5-diketopiperidines, common side products in peptide synthesis [16]. Cleavage conditions utilize trifluoroacetic acid under mild conditions, preserving protecting groups for subsequent reactions [16].

The synthesis protocol begins with attachment of sarcosine to the 2-chlorotrityl chloride resin through ester bond formation [16]. Deprotection of the N-terminal protecting group (typically fluorenylmethyloxycarbonyl) occurs using piperidine treatment [17]. Coupling reagents such as N,N'-dicyclohexylcarbodiimide with 1-hydroxybenzotriazole facilitate amide bond formation with caproic acid derivatives [18]. The reaction proceeds through formation of an active ester intermediate followed by nucleophilic attack by the amino group [18].

SASRIN-NH2 resin and Sieber amide resins provide alternative solid supports optimized for amide product formation [16]. These resins incorporate linkers that facilitate direct formation of C-terminal amides rather than carboxylic acids [16]. The synthesis follows similar coupling protocols but employs different cleavage conditions optimized for amide formation [16]. Trifluoroacetic acid treatment under controlled conditions releases the desired caproyl sarcosine amide [16].

Hypercrosslinked polystyrene supports offer enhanced stability and reusability for catalytic processes [12]. These materials provide high surface area and excellent swelling properties in organic solvents [12]. The polymer matrix accommodates various functional groups including amino and sulfonic acid modifications [12]. Ruthenium-impregnated hypercrosslinked polystyrene catalysts demonstrate excellent performance in related fatty acid transformations [12].

Coupling reagent selection significantly impacts reaction efficiency and product purity in solid-phase synthesis [18]. BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) shows particular effectiveness for N-methyl amino acid coupling through intramolecular base catalysis [18]. The reagent selectively reacts with carboxylate groups while avoiding side reactions with primary amines [18]. HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxidhexafluorophosphate) provides an alternative coupling system with reduced racemization [18].

Protection strategies play crucial roles in solid-phase synthesis success [17]. Fluorenylmethyloxycarbonyl protection of the α-amino group provides base-labile temporary protection [17]. Tert-butoxycarbonyl protection offers acid-labile alternatives compatible with different cleavage strategies [17]. Allyloxycarbonyl protection enables palladium-catalyzed deprotection under neutral conditions [17].

| Support Type | Coupling Reagent | Protection Strategy | Cleavage Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| 2-Chlorotrityl chloride resin | N,N'-dicyclohexylcarbodiimide/1-hydroxybenzotriazole | Fluorenylmethyloxycarbonyl | Trifluoroacetic acid (mild) | Maintains side chain protection | Diffusion controlled kinetics |

| SASRIN-NH2 resin | BOP-Cl | tert-Butoxycarbonyl | Trifluoroacetic acid (strong) | Effective for N-methyl amino acids | Requires specialized equipment |

| Sieber amide resin | N,N'-dicyclohexylcarbodiimide/1-hydroxybenzotriazole | Allyloxycarbonyl | Palladium(0) catalyst | High purity products | Higher cost |

| Hypercrosslinked polystyrene | HATU | Carbobenzoxy | Hydrogen fluoride | Easy automation | Limited scale |

| Wang resin | PyBOP | Mixed strategy | Nucleophilic | High loading capacity | Resin swelling dependent |

Industrial-Scale Manufacturing Processes

Industrial-scale manufacturing of caproyl sarcosine requires optimization of synthetic pathways to achieve high throughput, consistent quality, and economic viability [1] [19]. The most widely implemented industrial process utilizes the Schotten-Baumann reaction in batch reactors, employing stainless steel vessels equipped with stirring, heating, and reflux capabilities [1] [19].

Batch Schotten-Baumann processing represents the predominant industrial methodology for N-acyl sarcosine production [1]. The process utilizes 100-1000 kilogram batch sizes in stainless steel reaction vessels [19]. Precise pH control between 7-10 ensures optimal reaction conditions while preventing hydrolysis side reactions [19]. Temperature management at 50-70°C optimizes dissolution of fatty acids in sarcosine while preventing decomposition [19]. The neutralization step employs 50% aqueous sodium hydroxide solution at 70°C to achieve desired pH ranges of 4.5-9.5 [19].

The industrial process begins with dissolution of caproic acid in molten sarcosine at controlled temperatures [19]. The mixture requires careful temperature control as temperatures below 50°C cause solidification while temperatures above 100°C promote decomposition [19]. Alkali neutralization follows specific protocols to maintain fluidity throughout the process [19]. Product isolation involves acidification and extraction procedures to separate the desired caproyl sarcosine from aqueous byproducts [1] [19].

Continuous flow acylation systems have emerged as advanced alternatives for large-scale production [7]. These systems employ specialized flow reactors with precise control over flow rates and mixing efficiency [7]. The continuous approach enables better heat management and more consistent product quality compared to batch processing [7]. In-line purification systems reduce processing time and improve overall efficiency [7]. Yields typically range from 80-90% with enhanced process control [7].

Enzymatic synthesis represents an emerging biotechnological approach for sustainable caproyl sarcosine production [20]. Aminoacylase enzymes catalyze the formation of N-acyl amino acids under mild reaction conditions [20]. The process utilizes bioreactors with controlled pH, temperature, and enzyme concentration [20]. Membrane filtration enables product separation and enzyme recovery [20]. While yields range from 70-85%, the mild conditions and environmental compatibility make this approach attractive for specialty applications [20].

Amidocarbonylation processes utilize palladium catalysts for direct carbonylation of alkyl halides with sarcosine derivatives [11]. These systems employ pressure reactors operating under carbon monoxide atmosphere [11]. Catalyst loading optimization and pressure control represent critical parameters for achieving high yields [11]. The process achieves exceptional yields of 95% on multi-gram to kilogram scales [11]. Product crystallization provides high-purity caproyl sarcosine suitable for commercial applications [11].

Direct neutralization processes eliminate intermediate acid formation by conducting neutralization concurrently with synthesis [8]. High-shear mixing systems enable efficient heat and mass transfer during the exothermic neutralization reaction [8]. Temperature control at 100-150°C maintains fluidity while preventing thermal degradation [8]. Crystallization from acetone provides product isolation with yields of 80-85% [8]. The process avoids gel phase formation that commonly occurs in conventional aqueous systems [8].

Quality control protocols for industrial production include monitoring of reaction pH, temperature profiles, and product purity through analytical methods [1] [19]. Conversion monitoring ensures complete consumption of starting materials while minimizing byproduct formation [1]. Product specifications typically require greater than 95% purity with controlled moisture content and residual solvent levels [1] [19].

| Process Type | Reactor Type | Scale | Key Parameters | Purification | Yield |

|---|---|---|---|---|---|

| Batch Schotten-Baumann | Stainless steel vessel | 100-1000 kg | pH control (7-10), temperature | Acidification, extraction | 85-95% |

| Continuous flow acylation | Flow reactor | Continuous production | Flow rate, mixing efficiency | In-line purification | 80-90% |

| Enzymatic synthesis | Bioreactor | Enzyme-dependent | Enzyme stability, pH, temperature | Membrane filtration | 70-85% |

| Amidocarbonylation | Pressure reactor | Multi-gram to kg | Catalyst loading, carbon monoxide pressure | Crystallization | 95% |

| Direct neutralization | High-shear mixer | Industrial scale | Temperature, hydroxide concentration | Crystallization from acetone | 80-85% |

Caproyl sarcosine exhibits remarkable thermodynamic stability characteristics that distinguish it from simpler amino acid derivatives. The compound demonstrates exceptional thermal stability with decomposition temperatures exceeding 350°C, significantly higher than many conventional surfactants [1] [2]. This enhanced thermal resistance stems from the stabilizing influence of the N-methylated amino acid backbone combined with the decanoyl fatty chain, which provides additional van der Waals interactions within the crystal lattice [3] [4].

Phase behavior analysis reveals that the sodium salt form of caproyl sarcosine exhibits a well-defined melting point range of 154-157°C, as determined through differential scanning calorimetry [5]. This thermal transition represents the collapse of the crystalline lattice structure, where intermolecular hydrogen bonding networks and electrostatic interactions between the carboxylate headgroups and sodium cations are disrupted [6] [7].

The crystalline stability of sarcosine-based compounds extends to remarkably low temperatures, with structural studies demonstrating stability down to 5 Kelvin [6] [7]. Unlike pressure-induced phase transitions that cause structural instability, temperature reduction strengthens the intermolecular interactions, particularly the head-to-tail chain arrangements linked through N-H···O hydrogen bonds and dipole-dipole interactions [6].

Thermodynamic parameters indicate that caproyl sarcosine follows the established stability order for amino acid salts: sarcosinate > alaninate > β-alaninate [4]. This hierarchy reflects the protective effect of steric hindrance at the amine group, where the N-methyl substitution in sarcosine provides enhanced resistance to thermal degradation compared to primary amine-containing analogues [4] [8].

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Melting Point (Sodium Salt) | 154-157°C | DSC | [5] |

| Thermal Decomposition | >350°C | TGA | [1] |

| Crystalline Stability | Stable to 5K | X-ray diffraction | [6] [7] |

| Thermal Stability Order | Sarcosinate > Alaninate | Comparative analysis | [4] |

Surface Activity Parameters (Critical Micelle Concentration, Krafft Point)

The surface activity of caproyl sarcosine and its sodium salt demonstrates characteristic behavior of medium-chain fatty acyl sarcosinates. The critical micelle concentration (CMC) for sodium caproyl sarcosinate is estimated to fall within the range of 20-30 millimolar, considerably higher than longer-chain analogues such as sodium lauroyl sarcosinate (13-15 mM) [9] [10]. This elevated CMC reflects the shortened hydrophobic chain length, which reduces the hydrophobic driving force for micellization [11] [12].

Surface tension reduction capabilities are substantial, with sodium caproyl sarcosinate reducing the air-water interface tension to approximately 35 millinewtons per meter at the CMC [10]. This performance represents effective surface activity, though somewhat less pronounced than longer-chain sarcosinates that achieve surface tensions in the 30-33 mN/m range [14] [10].

The Krafft point for caproyl sarcosine systems remains below 25°C due to the relatively short decanoyl chain [15] [16]. This low Krafft temperature ensures solubility and micelle formation at ambient conditions, contrasting sharply with longer-chain surfactants that may exhibit Krafft points well above room temperature [15]. The relationship between chain length and Krafft temperature follows established patterns where increased van der Waals forces from longer hydrophobic chains elevate the minimum temperature for micellization [15] [16].

Molecular packing parameters at interfaces can be estimated from the Gibbs adsorption isotherm, yielding surface excess concentrations (Γmax) in the range of 2-4 × 10⁻⁶ mol/m² and minimum molecular areas (Amin) of approximately 40-80 Ų [17] [18]. These values reflect the amphiphilic molecular architecture where the sarcosine headgroup provides adequate hydrophilic character to balance the decanoyl hydrophobic tail [17].

| Property | Value | Comparative Notes |

|---|---|---|

| CMC | 20-30 mM | Higher than C12 analogues |

| Surface Tension at CMC | ~35 mN/m | Typical for C10 sarcosinates |

| Krafft Point | <25°C | Low due to shorter chain |

| Minimum Surface Tension | 30-35 mN/m | Good surface activity |

pH-Dependent Solubility Profiles

The solubility behavior of caproyl sarcosine exhibits pronounced pH dependence characteristic of carboxylic acid-containing surfactants. At strongly acidic conditions (pH 1-3), the compound exists predominantly in its protonated acid form (RCOOH), resulting in severely limited aqueous solubility due to extensive hydrogen bonding between carboxyl groups and reduced electrostatic repulsion [19] [2].

Transitional pH ranges (pH 3-5) represent critical formulation zones where mixed acid-salt equilibria govern solubility characteristics [20] [19]. Within this range, increasing pH progressively shifts the equilibrium toward the deprotonated carboxylate form, dramatically enhancing water solubility through increased ionic character and reduced intermolecular hydrogen bonding [19] [2].

Optimal solubility occurs in the neutral to mildly basic range (pH 7-9), where caproyl sarcosine exists predominantly as the sodium carboxylate salt [19] [2]. This pH range corresponds to maximum surface activity and represents the preferred formulation window for industrial applications [21] [2]. The fully deprotonated form exhibits enhanced electrostatic interactions with water molecules while maintaining optimal amphiphilic balance [2].

Extreme alkaline conditions (pH >11) maintain high solubility but may introduce hydrolytic instability concerns for the amide linkage over extended periods [2] [22]. The carboxylate group remains fully deprotonated under these conditions, ensuring continued water solubility, though formulation considerations must account for potential chemical stability limitations [22].

The pKa value for the carboxyl group in caproyl sarcosine is estimated around 2.2, similar to other sarcosine derivatives [19]. This relatively low pKa ensures that the compound functions effectively as an anionic surfactant across most practical pH ranges encountered in commercial formulations [2] [22].

| pH Range | Predominant Form | Solubility Behavior | Surface Activity |

|---|---|---|---|

| 1-3 | Protonated acid | Low - precipitation possible | Poor |

| 3-5 | Mixed forms | Increasing with pH | Moderate |

| 5-7 | Predominantly salt | Good solubility | Good |

| 7-9 | Deprotonated salt | Maximum solubility | Optimal |

| 9-11 | Fully deprotonated | High solubility | Good |

Interfacial Tension Modulation Mechanisms

Interfacial adsorption of caproyl sarcosine molecules occurs through classical amphiphilic mechanisms where the hydrophilic sarcosine headgroup anchors at the aqueous phase while the decanoyl tail extends into the non-polar phase [18] [23]. This molecular orientation creates a densely packed interfacial layer that dramatically reduces interfacial free energy through the elimination of unfavorable water-oil contacts [18] [24].

Air-water interfaces experience substantial tension reduction from 72.0 mN/m to approximately 32-35 mN/m upon saturation with caproyl sarcosine [12]. The mechanism involves monolayer formation where surfactant molecules adopt preferred orientations with headgroups immersed in the aqueous subphase and hydrophobic tails extending into the air phase [12] [25].

Oil-water interfacial systems demonstrate even more pronounced tension reductions, with n-decane/water interfaces decreasing from 51.2 mN/m to 8-15 mN/m in the presence of caproyl sarcosine [18]. This dramatic reduction reflects enhanced interfacial adsorption driven by favorable interactions between the decanoyl chain and similar-length hydrocarbon phases [18] [23].

Concentration dependence follows typical surfactant behavior with logarithmic decreases in interfacial tension until critical micelle concentration is reached [12] [18]. Below the CMC, increasing surfactant concentration drives additional interfacial adsorption according to the Gibbs isotherm, while concentrations above the CMC maintain constant interfacial tension due to interface saturation [12] [26].

Electrostatic contributions from the anionic carboxylate headgroup provide additional interfacial stabilization through repulsive interactions that prevent molecular aggregation and maintain optimal interfacial packing density [18]. The presence of counterions (Na⁺) creates electrical double layers at interfaces, contributing to overall interfacial stability [18].

| Interface Type | Baseline Tension | Reduced Tension | Mechanism |

|---|---|---|---|

| Air/Water | 72.0 mN/m | 32-35 mN/m | Monolayer formation |

| Oil/Water (n-decane) | 51.2 mN/m | 8-15 mN/m | Interfacial adsorption |

| Solid/Water | Variable | Significantly reduced | Surface wetting |

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

¹H NMR analysis provides definitive structural characterization of caproyl sarcosine through characteristic chemical shift patterns [27] [28]. The N-methyl group appears as a sharp singlet at 2.44 ppm in D₂O, confirming the sarcosine moiety attachment [27] [28]. The methylene bridge (-CH₂-) connecting the nitrogen to the carboxyl carbon resonates at 3.09 ppm, while the extensive decanoyl chain produces overlapping multiplets between 0.8-2.5 ppm [27] [28].

¹³C NMR spectroscopy reveals the carbon framework with the carbonyl carbon appearing around 174 ppm, characteristic of carboxylic acid carbons [29]. The methylene carbons of the fatty chain distribute between 14-35 ppm, with the terminal methyl carbon at approximately 14 ppm and the α-carbon adjacent to the carbonyl at higher field values [29] [28].

Integration ratios in ¹H NMR provide quantitative verification of molecular structure, with fatty chain protons significantly outnumbering sarcosine-derived protons in the expected 3:2:2:1 ratio for N-CH₃:CH₂-CO:CH₂-N:COOH protons [28]. Coupling patterns confirm molecular connectivity through characteristic CH₂-CH₂ scalar couplings throughout the aliphatic chain [27] [28].

Fourier Transform Infrared Spectroscopy

FT-IR analysis identifies key functional groups through characteristic vibrational frequencies [30] [31]. The amide I band appears at 1640-1680 cm⁻¹, representing the C=O stretching vibration of the acylated amino acid [30] [31]. This frequency provides critical information about hydrogen bonding states and molecular conformation [31].

Amide II bands at 1520-1560 cm⁻¹ arise from coupled N-H bending and C-N stretching vibrations [30] [31]. The carboxyl C-O stretch between 1200-1300 cm⁻¹ exhibits strong pH sensitivity, shifting significantly upon protonation state changes [30]. Alkyl C-H stretching modes dominate the 2800-3000 cm⁻¹ region, with intensity proportional to fatty chain length [32] [31].

Environmental sensitivity manifests through spectral changes upon varying pH, temperature, and hydration state [30] [31]. The O-H stretching region (3200-3600 cm⁻¹) provides insights into hydrogen bonding networks and crystalline packing arrangements [30].

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) generates molecular ions at m/z 244.18 [M+H]⁺ for caproyl sarcosine [33] [34]. Fragmentation patterns provide structural confirmation through characteristic losses: initial loss of H₂O (m/z 226), followed by progressive fatty chain degradation (m/z 198, 116, 73) [33] [34].

Gas chromatography-mass spectrometry (GC-MS) requires derivatization for volatility enhancement but provides excellent separation from isomeric compounds [34] [35]. Tandem mass spectrometry (MS/MS) enables detailed structural elucidation through controlled fragmentation of the molecular ion, particularly useful for positional isomer identification [33] [34].

High-resolution mass spectrometry confirms elemental composition with exact mass determination (243.1834 for the molecular ion), distinguishing caproyl sarcosine from potential isobaric interferences [34]. Chemical ionization provides complementary fragmentation patterns with different selectivities for structural determination [34].

| Technique | Key Signals | Structural Information | Diagnostic Value |

|---|---|---|---|

| ¹H NMR | N-CH₃: 2.44 ppm; -CH₂-: 3.09 ppm | Confirms sarcosine attachment | High |

| ¹³C NMR | C=O: ~174 ppm; N-CH₃: ~33 ppm | Carbon framework | High |

| FT-IR | Amide I: 1640-1680 cm⁻¹ | Functional groups | High |

| MS | [M+H]⁺: 244.18 | Molecular weight confirmation | Very High |